![molecular formula C25H18O B14192828 3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one CAS No. 923037-25-6](/img/structure/B14192828.png)
3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one is a chalcone derivative known for its unique structural and photophysical properties. Chalcones are a class of compounds with strong electron donor-acceptor interactions, making them of significant interest in various fields such as organic electronics, photonics, and medicinal chemistry .
Métodos De Preparación
The synthesis of 3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents like halogens or nitro groups.
Aplicaciones Científicas De Investigación
3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one involves its interaction with various molecular targets. The compound exhibits strong electron donor-acceptor interactions, leading to intramolecular charge transfer (ICT). This ICT state is influenced by solvent polarity and temperature, affecting the compound’s photophysical properties . In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one can be compared with other chalcone derivatives such as:
(2E)-3-[4-(Dimethylamino)phenyl]-1-(Naphthalen-1-yl)prop-2-en-1-one: This compound also exhibits strong electron donor-acceptor interactions but has different substituents affecting its photophysical properties.
5-(4-Fluorophenyl)-3-(Naphthalen-1-yl)-1-phenyl-1H-pyrazole: This pyrazole derivative has similar structural features but different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of structural features and photophysical properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
923037-25-6 |
|---|---|
Fórmula molecular |
C25H18O |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
3-(4-naphthalen-1-ylphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C25H18O/c26-25(22-8-2-1-3-9-22)18-15-19-13-16-21(17-14-19)24-12-6-10-20-7-4-5-11-23(20)24/h1-18H |
Clave InChI |
JSXCDOKOJFZUCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



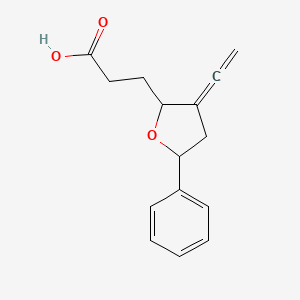
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14192752.png)
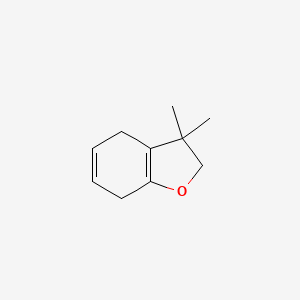
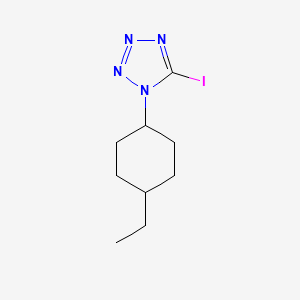
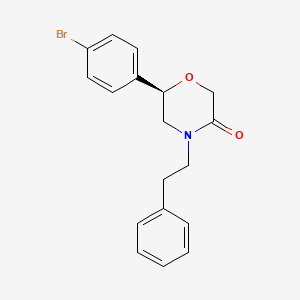
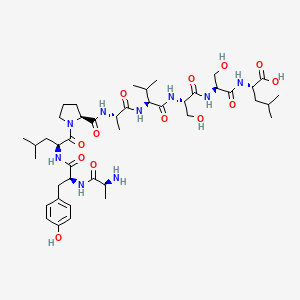
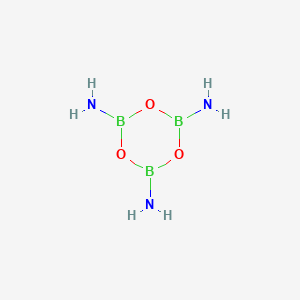

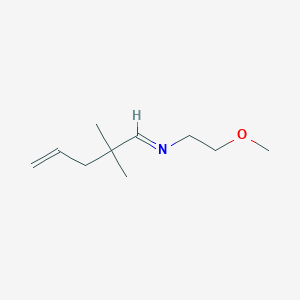
![3-([1,2,4]Triazolo[1,5-c]quinazolin-2(3H)-ylidene)naphthalen-2(3H)-one](/img/structure/B14192803.png)
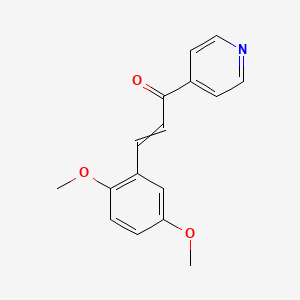
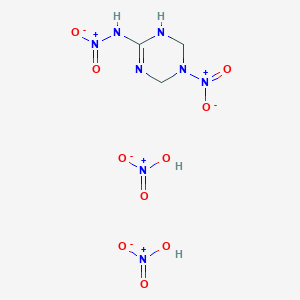
![4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14192826.png)
